[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone [1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1346600-15-4
VCID: VC0126322
InChI: InChI=1S/C20H19FINO/c21-12-6-1-7-13-23-14-17(15-8-3-5-11-19(15)23)20(24)16-9-2-4-10-18(16)22/h2-5,8-11,14H,1,6-7,12-13H2/i2D,4D,9D,10D
SMILES: C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=CC=C3I
Molecular Formula: C20H19FINO
Molecular Weight: 439.305

[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone

CAS No.: 1346600-15-4

Cat. No.: VC0126322

Molecular Formula: C20H19FINO

Molecular Weight: 439.305

* For research use only. Not for human or veterinary use.

[1-(5-Fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone - 1346600-15-4

Specification

CAS No. 1346600-15-4
Molecular Formula C20H19FINO
Molecular Weight 439.305
IUPAC Name [1-(5-fluoropentyl)indol-3-yl]-(2,3,4,5-tetradeuterio-6-iodophenyl)methanone
Standard InChI InChI=1S/C20H19FINO/c21-12-6-1-7-13-23-14-17(15-8-3-5-11-19(15)23)20(24)16-9-2-4-10-18(16)22/h2-5,8-11,14H,1,6-7,12-13H2/i2D,4D,9D,10D
Standard InChI Key LFFIIZFINPPEMC-ZXBLQHTISA-N
SMILES C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)C3=CC=CC=C3I

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator